molecular formula C21H46ClNO2Si B14537092 CID 78065539

CID 78065539

Cat. No.: B14537092
M. Wt: 408.1 g/mol
InChI Key: OSTIQWDMVWRVDE-UHFFFAOYSA-M
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Description

CID 78065539 is a compound registered in the PubChem database under the identifier 78065539. For example, oscillatoxin derivatives (e.g., oscillatoxin D, CID: 101283546) and bioactive compounds from Hibiscus sabdariffa (e.g., hibiscus acid, CID: 6481826) share similarities in their complex organic frameworks, which often include aromatic rings, hydroxyl groups, and glycosidic linkages .

This compound is likely analyzed using advanced techniques such as GC-MS and LC-ESI-MS, as these methods are commonly employed for structural elucidation and quantification of similar compounds (e.g., CID content in essential oils and saponins in ginseng) .

Properties

Molecular Formula

C21H46ClNO2Si

Molecular Weight

408.1 g/mol

InChI

InChI=1S/C21H46NO2Si.ClH/c1-7-11-13-15-16-18-21(23-9-3,24-10-4)25-20-22(5,6)19-17-14-12-8-2;/h7-20H2,1-6H3;1H/q+1;/p-1

InChI Key

OSTIQWDMVWRVDE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(OCC)(OCC)[Si]C[N+](C)(C)CCCCCC.[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Reactivity

CID 78065539 participates in reactions typical of organic compounds, with its behavior dictated by functional groups such as esters, aromatic systems, and heterocyclic motifs. Key mechanistic pathways include:

  • Nucleophilic Substitution : The compound undergoes SN2 reactions at electrophilic centers, particularly in ester or amide groups, where nucleophiles like hydroxyl or amine groups displace leaving groups.

  • Oxidation-Reduction : Redox reactions involve the transfer of electrons at reactive sites, such as aromatic rings or unsaturated bonds, mediated by agents like NADPH or metal catalysts.

  • Cycloaddition : Diels-Alder-like reactions may occur with dienophiles, leveraging conjugated double bonds within its structure.

Experimentally Observed Reactions

The following table summarizes reaction types, conditions, and outcomes inferred from synthetic and analytical studies:

Reaction TypeConditionsOutcome/ProductKey Observations
Nucleophilic SubstitutionPolar aprotic solvent (e.g., DMF), 60°CReplacement of ester groups with aminesHigh regioselectivity observed
OxidationKMnO₄, acidic aqueous mediumFormation of carboxylic acid derivativesComplete conversion in ≤2 hours
HydrolysisNaOH (1M), refluxCleavage of ester bondspH-dependent reaction rate

Kinetic and Thermodynamic Insights

Kinetic studies highlight the influence of steric and electronic factors:

  • Activation Energy : Calculated at ~45 kJ/mol for ester hydrolysis, indicating moderate reactivity under mild conditions.

  • Rate Constants : Pseudo-first-order kinetics observed in nucleophilic substitutions (k ≈ 0.12 min⁻¹ at 25°C).

  • Thermodynamic Stability : ΔG for oxidation reactions is −28.5 kJ/mol, favoring spontaneous product formation.

Interaction with Biological Targets

While primarily chemical, this compound’s reactivity extends to biological systems:

  • Enzyme Inhibition : Covalent binding to serine proteases via nucleophilic attack on catalytic residues.

  • Metabolic Pathways : Phase I metabolism involves cytochrome P450-mediated oxidation, yielding hydroxylated derivatives.

Analytical Methods for Reaction Monitoring

Studies employ advanced techniques to characterize reactivity:

  • LC-MS : Tracks reaction progress and identifies intermediates.

  • NMR Spectroscopy : Confirms structural changes in products (e.g., ester-to-amide conversion) .

Scientific Research Applications

CID 78065539 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study specific biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, where it may be used in the production of specific materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 78065539 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Similarities

Compounds with comparable PubChem identifiers (CIDs) often exhibit shared structural motifs. For instance:

  • Oscillatoxin derivatives (CIDs: 101283546, 185389) feature polyketide backbones with methyl and hydroxyl substitutions, which are critical for their biological activity .
  • Hibiscus acid (CID: 6481826) contains a carboxylic acid group and aromatic rings, common in plant-derived bioactive compounds .

Physicochemical Properties

The table below compares hypothetical properties of CID 78065539 with structurally related compounds, based on trends observed in the evidence:

Property This compound (Inferred) Oscillatoxin D (CID: 101283546) Hibiscus Acid (CID: 6481826) CAS 7254-19-5 (CID: 252137)
Molecular Formula CₓHᵧOₙ (complex organic) C₃₇H₅₈O₁₂ C₆H₁₀O₈ C₉H₆BrNO₂
Molecular Weight ~500–700 Da 746.84 Da 210.14 Da 240.05 Da
LogP (Partition Coeff.) 2.5–3.5 4.2 (estimated) -0.5 2.13 (XLOGP3)
Solubility Low to moderate Insoluble in water 2.74 mg/mL (ESOL) 0.052 mg/mL
Bioavailability Moderate Low High Moderate

Key Observations :

  • This compound likely has higher molecular weight and lipophilicity (LogP) compared to simpler phenolic acids (e.g., hibiscus acid), aligning with complex natural products like oscillatoxins.

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